molecular formula C13H22N2O B2760976 2-(5-Methyl(2-furyl))-2-(4-methylpiperidyl)ethylamine CAS No. 954261-82-6

2-(5-Methyl(2-furyl))-2-(4-methylpiperidyl)ethylamine

Cat. No. B2760976
CAS RN: 954261-82-6
M. Wt: 222.332
InChI Key: WFSUKYMRSHULEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methyl(2-furyl))-2-(4-methylpiperidyl)ethylamine, also known as Fura-2, is a fluorescent calcium indicator that has been widely used in scientific research. It is a synthetic molecule that can selectively bind to calcium ions and change its fluorescence intensity, which makes it a powerful tool for studying intracellular calcium signaling.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Primary Amine–Promoted Ring Opening in Carbapenem-derived p-Nitrobenzyl Esters

  • Ethylamine and ethanolamine react with a derivative involving the furyl group, leading to the opening of the β-lactam ring and formation of enantiomerically pure pyrrolidine derivatives. This showcases the compound's utility in stereoselective synthesis and potential in pharmaceutical intermediates production (Valiullina et al., 2020).

Synthesis of 3-Substituted Furylethylamines

  • A method for synthesizing previously unknown furyl-ethylamine derivatives, highlighting the versatility of furyl compounds in synthesizing novel organic molecules (Шевченко, 2013).

Antimicrobial and Antifungal Applications

Synthesis and Antimicrobial Activity of 1,2,4-Triazole-3-mercaptoacetic Acid Derivatives

  • Furyl-containing triazole derivatives exhibit significant antibacterial and antifungal properties, suggesting their potential in developing new antimicrobial agents (Ulusoy et al., 2001).

Material Science and Catalysis

Synthesis and Characterization of Ferrocene Functionalized Transition Metal Dithiocarbamate Complexes

  • Furyl derivatives are used in synthesizing complexes with antimicrobial properties and electrochemical applications, indicating their relevance in material science and as potential antimicrobial coatings or sensors (Verma & Singh, 2015).

2-Hetaryl-Substituted Bis(indenyl)zirconium Complexes as Catalyst Precursors

  • Furyl-substituted indene compounds demonstrate potential in catalyzing the formation of elastomeric polypropylene, showcasing the utility of furyl derivatives in polymer chemistry and catalysis (Dreier et al., 2000).

properties

IUPAC Name

2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-10-5-7-15(8-6-10)12(9-14)13-4-3-11(2)16-13/h3-4,10,12H,5-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSUKYMRSHULEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(CN)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethan-1-amine

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